Tryglysin B

Catalog No.
S12855177
CAS No.
M.F
C37H54N12O9S
M. Wt
843.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tryglysin B

Product Name

Tryglysin B

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

Molecular Formula

C37H54N12O9S

Molecular Weight

843.0 g/mol

InChI

InChI=1S/C37H54N12O9S/c1-19(2)31(40)36(56)47-26(13-29(39)50)34(54)49-28(17-59)35(55)46-25(11-20-14-42-23-8-4-3-7-22(20)23)32(52)43-16-30(51)45-24(9-5-6-10-38)33(53)48-27(37(57)58)12-21-15-41-18-44-21/h3-4,7-8,14-15,18-19,24-28,31,42,59H,5-6,9-13,16-17,38,40H2,1-2H3,(H2,39,50)(H,41,44)(H,43,52)(H,45,51)(H,46,55)(H,47,56)(H,48,53)(H,49,54)(H,57,58)/t24-,25-,26-,27-,28-,31-/m0/s1

InChI Key

BYRBGTOJMKCWQB-POOCDACNSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N

Tryglysin B is a novel antimicrobial peptide produced by Streptococcus mutans, a bacterium commonly associated with dental caries. This compound belongs to the class of ribosomally synthesized and post-translationally modified peptides (RiPPs), specifically categorized as radical-SAM (S-adenosylmethionine)-dependent RiPPs. The structure of Tryglysin B features an unusual amino acid sequence characterized by a Trp-Gly-Lys linkage, which is integral to its biological activity. It is synthesized via a quorum-sensing mechanism that regulates its production in response to environmental signals, allowing Streptococcus mutans to compete with other microbial species in its niche .

Typical of RiPPs, including:

  • Post-Translational Modifications: These modifications are crucial for the activation of the peptide, involving unique cyclization and oxidation reactions mediated by radical-SAM enzymes.
  • Quorum Sensing Regulation: The production of Tryglysin B is tightly regulated by quorum sensing, which allows Streptococcus mutans to sense its population density and adjust the synthesis of antimicrobial compounds accordingly .

Tryglysin B exhibits significant antimicrobial activity, particularly against other streptococci. Research indicates that it specifically inhibits the growth of competing streptococcal species without affecting other Gram-positive bacteria such as Enterococcus faecalis or Lactococcus lactis. This specificity suggests that Tryglysin B plays a vital role in interspecies competition within the oral microbiome, potentially influencing the ecological balance among microbial populations .

The synthesis of Tryglysin B occurs through a biosynthetic operon involving several key components:

  • Leader Peptide: An N-terminal leader peptide is necessary for the recruitment of modification enzymes.
  • Core Peptide: The C-terminal core peptide contains the active sequence that undergoes post-translational modifications.
  • Radical-SAM Enzyme: This enzyme catalyzes critical reactions that modify the core peptide into its active form .

Due to its antimicrobial properties, Tryglysin B has potential applications in:

  • Dental Health: As an antimicrobial agent, it could be used in treatments aimed at preventing or managing dental caries caused by pathogenic streptococci.
  • Antimicrobial Research: It serves as a model compound for studying new antimicrobial peptides and their mechanisms of action against bacterial pathogens .

Studies on Tryglysin B have focused on its interactions with other bacterial species within the oral cavity. The peptide's ability to inhibit competing streptococci suggests that it may interact with specific receptors or cellular mechanisms in these bacteria, leading to growth inhibition. Understanding these interactions can inform strategies to manipulate microbial communities for therapeutic purposes .

Tryglysin B shares structural and functional similarities with other antimicrobial peptides produced by various bacterial species. Here are some notable comparisons:

CompoundSourceAmino Acid SequenceBiological Activity
Tryglysin AStreptococcus ferusVNCWGKHInhibits growth of streptococci
MutacinStreptococcus mutansVariableInhibits other Gram-positive bacteria
NisinLactococcus lactisLHSKNNLBroad-spectrum antibacterial
LantibioticsVariousVariableEffective against Gram-positive bacteria

Uniqueness of Tryglysin B

What sets Tryglysin B apart from these compounds is its specific mechanism of action and regulation via quorum sensing. Its unique Trp-Gly-Lys motif contributes to its selective inhibitory effects against certain streptococci while sparing others, highlighting its potential as a targeted antimicrobial agent in oral health applications .

Tryglysin B represents a novel ribosomally synthesized and post-translationally modified peptide with the molecular formula C₃₇H₅₄N₁₂O₉S and a molecular weight of 843.0 grams per mole [6]. This antimicrobial compound is produced by Streptococcus mutans, a bacterium commonly associated with dental caries, and belongs to the class of ribosomally synthesized and post-translationally modified peptides specifically categorized as radical-S-adenosylmethionine-dependent ribosomally synthesized and post-translationally modified peptides [9].

The structural elucidation of Tryglysin B was accomplished through a combination of analytical methods, revealing that it is derived from the C-terminal seven amino acids of its precursor peptide WgkA with the sequence VNSWGKH [2] [14]. The mature product contains a minus four dalton modification compared to the linear heptapeptide, indicating the formation of intramolecular cross-links that reduce the molecular mass through the elimination of hydrogen atoms during cyclization [2] [7].

PropertyValue
Molecular FormulaC₃₇H₅₄N₁₂O₉S [6]
Molecular Weight843.0 g/mol [6]
Peptide SequenceVNSWGKH [2] [14]
Mass Modification-4 Da (relative to linear peptide) [2] [7]
Chemical Abstract Service Number2788817-93-4 [6]

The structural determination involved high-resolution mass spectrometry and tandem mass spectrometry analysis, which provided accurate mass measurements and fragmentation patterns consistent with the presence of unique cross-link modifications [2] [14]. The compound was first identified through computational screening of culture supernatants using high-performance liquid chromatography-quadrupole time of flight mass spectrometry, where a single parent ion emerged with the accurate mass-to-charge ratio of 823.3868 [14].

Stereochemistry and Three-Dimensional Conformation

The stereochemistry of Tryglysin B is characterized by complex three-dimensional arrangements resulting from the post-translational modifications catalyzed by the radical S-adenosylmethionine enzyme WgkB [5] [12]. The enzyme introduces stereospecific cyclization of unactivated carbons, creating a regio- and stereoselective transformation that establishes the final three-dimensional conformation of the molecule [5] [12].

The stereochemical complexity arises from the formation of two carbon-carbon bonds between tryptophan and lysine residues within the WGK motif, where tryptophan and lysine residues are connected through the indole C-5 and C-6 positions to the lysine alpha-carbon and delta-carbon, respectively [12]. This dual cross-linking creates a rigid stereochemical framework that constrains the peptide into a specific three-dimensional arrangement [12] [5].

The absolute configuration of the alpha-carbon and delta-carbon involved in the cross-link formation has been determined through spectroscopic analysis, though the specific stereochemical descriptors require detailed nuclear magnetic resonance studies for complete characterization [2] [12]. The macrocyclic nature of the compound reduces conformational flexibility compared to linear peptides, resulting in a more defined three-dimensional structure that contributes to its biological activity [5] [12].

Unique Structural Motifs: Tetrahydrobenzindole and Macrocyclic Architecture

Tryglysin B features an unprecedented tetrahydro [5] [6]benzindole modification that represents a unique structural motif among natural products [5] [12]. This distinctive structural element is formed through two carbon-carbon bond cross-links between tryptophan and lysine residues, creating a tetrahydrobenzindole moiety that has not been observed in other natural compounds [5] [12].

The tetrahydrobenzindole structure is generated by the radical S-adenosylmethionine enzyme WgkB, which catalyzes the formation of bonds between the indole C-5 and C-6 positions of tryptophan and the alpha-carbon and delta-carbon of lysine, respectively [12] [5]. This enzymatic transformation occurs through a single turnover mechanism, suggesting that both modifications are introduced simultaneously rather than sequentially [12].

The macrocyclic architecture of Tryglysin B consists of a seven-membered ring structure formed by the cyclization of the VNSWGKH peptide sequence [2] [7]. This macrocyclization constrains the peptide backbone and creates a rigid molecular framework that distinguishes it from linear antimicrobial peptides [7] [14]. The macrocyclic structure contributes to the stability of the compound and its resistance to proteolytic degradation [7].

Structural FeatureDescription
Tetrahydrobenzindole CoreNovel cross-link between Trp C-5/C-6 and Lys α-C/δ-C [5] [12]
Macrocyclic RingSeven-membered peptide cycle [2] [7]
Cross-link PatternDual C-C bonds in single enzyme turnover [12]
Molecular RigidityConstrained conformation due to cyclization [7] [14]

The unique combination of the tetrahydrobenzindole motif and macrocyclic architecture makes Tryglysin B a founding member of a new class of ribosomally synthesized and post-translationally modified peptide natural products [7] [9]. The structural complexity achieved through these modifications demonstrates the sophisticated biosynthetic capabilities of streptococcal radical S-adenosylmethionine enzymes [12] [5].

Spectroscopic and Analytical Characterization Methods

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy has been employed as a primary method for the structural characterization of Tryglysin B, providing detailed information about the connectivity and three-dimensional arrangement of atoms within the molecule [2] [14]. Multidimensional nuclear magnetic resonance techniques have been particularly valuable for elucidating the complex cross-link modifications and confirming the macrocyclic structure [14] [25].

The nuclear magnetic resonance analysis of Tryglysin B requires specialized approaches due to the presence of the tetrahydrobenzindole modification and the constrained macrocyclic structure [2] [12]. Chemical shift assignments have been critical for identifying the specific carbon-carbon bonds formed between tryptophan and lysine residues [12] [14]. The resonance patterns observed in the spectra provide evidence for the formation of the unprecedented tetrahydro [5] [6]benzindole structure [5] [12].

Proton nuclear magnetic resonance spectroscopy has been used to characterize the aromatic region, where significant changes in chemical shifts occur due to the formation of the tetrahydrobenzindole ring system [2] [14]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework and confirms the connectivity patterns established through the cross-linking modifications [14] [25].

Mass Spectrometry and High-Resolution Mass Spectrometry

High-resolution mass spectrometry serves as a fundamental analytical tool for the characterization of Tryglysin B, providing accurate molecular weight determination and fragmentation patterns that support structural assignments [2] [14]. The technique has been essential for confirming the molecular formula C₃₇H₅₄N₁₂O₉S and establishing the presence of the minus four dalton modification characteristic of the cross-linked structure [2] [6].

Tandem mass spectrometry analysis has provided detailed fragmentation patterns that are consistent with the presence of the tetrahydrobenzindole modification [2] [14]. The mass spectral fragmentation behavior of Tryglysin B differs significantly from linear peptides due to the constrained macrocyclic structure and the unique cross-link modifications [14] [25]. High-resolution tandem mass spectrometry data have been crucial for differentiating between possible structural isomers and confirming the specific connectivity pattern [2] [14].

The mass spectrometric analysis employs quadrupole time-of-flight instrumentation to achieve the high mass accuracy required for unambiguous molecular formula determination [14] [2]. Electrospray ionization has been the preferred ionization method, providing stable ion formation for both parent ion analysis and collision-induced dissociation studies [14] [25].

Chromatographic Techniques (High-Performance Liquid Chromatography, Reverse-Phase High-Performance Liquid Chromatography)

High-performance liquid chromatography has been extensively utilized for the purification and analytical characterization of Tryglysin B [2] [14]. Reverse-phase high-performance liquid chromatography employing C18 stationary phases has proven particularly effective for separating Tryglysin B from related compounds and biosynthetic intermediates [2] [7].

The chromatographic behavior of Tryglysin B is influenced by its macrocyclic structure and the hydrophobic character imparted by the tetrahydrobenzindole modification [14] [7]. Gradient elution methods using acetonitrile-water mobile phases with formic acid modifiers have been optimized for analytical separations [2] [14]. The compound typically elutes at 21 to 23 percent acetonitrile concentration under standard reverse-phase conditions [2].

Preparative high-performance liquid chromatography has been employed for the isolation of pure Tryglysin B from complex biological matrices [2] [14]. The chromatographic purification process requires careful optimization of gradient conditions to achieve adequate resolution from structurally related compounds while maintaining acceptable recovery yields [14] [7].

Chromatographic ParameterOptimal Condition
Mobile PhaseAcetonitrile-water with 0.1% formic acid [2]
Elution Range21-23% acetonitrile [2]
Column TypeC18 reverse-phase [2] [14]
Flow RateOptimized for resolution [14]

X-ray Crystallography and Computational Modeling

X-ray crystallography efforts for Tryglysin B have been challenging due to the compound's complex structure and the difficulties associated with obtaining suitable crystals of the macrocyclic peptide [18] [19]. The presence of the tetrahydrobenzindole modification and the flexible regions within the macrocycle create obstacles for crystal formation and high-resolution structure determination [18] [25].

Computational modeling approaches have been employed to complement experimental structural studies and provide insights into the three-dimensional conformation of Tryglysin B [19] [32]. Molecular dynamics simulations have been particularly valuable for understanding the conformational flexibility of the macrocyclic structure and the impact of the tetrahydrobenzindole modification on overall molecular geometry [19] [32].

The computational studies utilize advanced force field parameters to accurately represent the unique cross-link modifications present in Tryglysin B [32] [19]. These calculations provide theoretical predictions of bond lengths, angles, and torsional preferences within the tetrahydrobenzindole ring system [32] [25]. The computational models serve as valuable tools for interpreting experimental spectroscopic data and guiding further structural investigations [32] [19].

Comparative Structural Analysis with Related Ribosomally Synthesized and Post-Translationally Modified Peptides

Tryglysin B belongs to a growing family of ribosomally synthesized and post-translationally modified peptides that exhibit remarkable structural diversity through post-translational modifications [24] [26]. Comparative analysis with other ribosomally synthesized and post-translationally modified peptides reveals both similarities and unique features that distinguish Tryglysin B within this natural product class [24] [25].

The closest structural relative to Tryglysin B is Tryglysin A, produced by Streptococcus ferus, which shares the same tetrahydrobenzindole modification and macrocyclic architecture but differs in the specific amino acid sequence of the precursor peptide [5] [7]. Both compounds are generated through similar radical S-adenosylmethionine-catalyzed transformations, demonstrating the conservation of this biosynthetic strategy across different streptococcal species [7] [9].

Comparison with other radical S-adenosylmethionine-dependent ribosomally synthesized and post-translationally modified peptides, such as streptide, reveals different cross-linking patterns and structural outcomes [12] [22]. While streptide features a single lysine-tryptophan carbon-carbon bond, Tryglysin B contains the more complex tetrahydrobenzindole modification involving dual carbon-carbon bonds [12] [22]. This structural difference highlights the diverse chemical transformations achievable through radical S-adenosylmethionine enzyme catalysis [12] [26].

CompoundCross-link TypeRing SystemProducing Organism
Tryglysin BTetrahydrobenzindole7-membered macrocycleStreptococcus mutans [7]
Tryglysin ATetrahydrobenzindole7-membered macrocycleStreptococcus ferus [5] [7]
StreptideLys-Trp C-C bondVariableStreptococcus thermophilus [12] [22]

The structural analysis reveals that Tryglysin B represents a unique subfamily within the broader ribosomally synthesized and post-translationally modified peptide natural product family [7] [24]. The tetrahydrobenzindole modification is unprecedented among characterized natural products, making Tryglysin B a founding member of this new structural class [5] [7]. The macrocyclic architecture combined with the complex cross-link pattern demonstrates the sophisticated biosynthetic capabilities that have evolved in streptococcal species [7] [26].

XLogP3

-4.3

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

13

Exact Mass

842.38574252 g/mol

Monoisotopic Mass

842.38574252 g/mol

Heavy Atom Count

59

Dates

Last modified: 08-10-2024

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